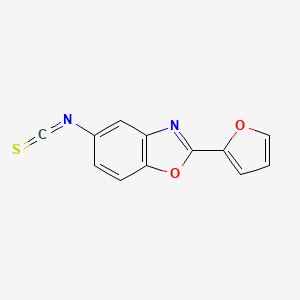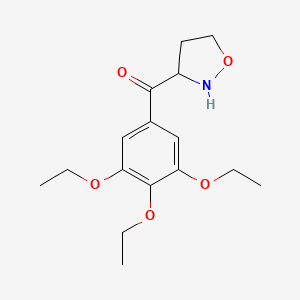
Naphthalene-1,3,6-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene-1,3,6-tricarboxylic acid is an organic compound with the molecular formula C13H8O6. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains three carboxylic acid groups attached to the naphthalene ring at positions 1, 3, and 6. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Naphthalene-1,3,6-tricarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, naphthalene can be subjected to a series of oxidation reactions using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) under controlled conditions to introduce carboxylic acid groups at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation of naphthalene derivatives to produce the desired tricarboxylic acid efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-1,3,6-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,3,6-tricarboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems.
Industry: It is utilized in the production of dyes, pigments, and polymers due to its structural properties.
Wirkmechanismus
The mechanism by which naphthalene-1,3,6-tricarboxylic acid exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity and affecting metabolic pathways . The specific pathways involved can vary based on the biological context and the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,8-dicarboxylic acid: Another naphthalene derivative with two carboxylic acid groups at positions 1 and 8.
Benzene-1,2,3-tricarboxylic acid: A benzene derivative with three carboxylic acid groups at positions 1, 2, and 3.
Uniqueness: Naphthalene-1,3,6-tricarboxylic acid is unique due to the specific positioning of its carboxylic acid groups, which influences its reactivity and applications. The presence of three carboxylic acid groups on the naphthalene ring provides distinct chemical properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
36439-96-0 |
|---|---|
Molekularformel |
C13H8O6 |
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
naphthalene-1,3,6-tricarboxylic acid |
InChI |
InChI=1S/C13H8O6/c14-11(15)6-1-2-9-7(3-6)4-8(12(16)17)5-10(9)13(18)19/h1-5H,(H,14,15)(H,16,17)(H,18,19) |
InChI-Schlüssel |
LATKICLYWYUXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2C=C1C(=O)O)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
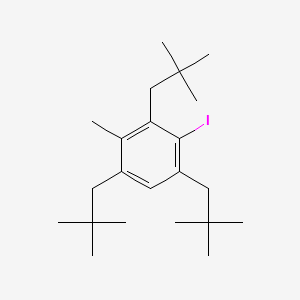
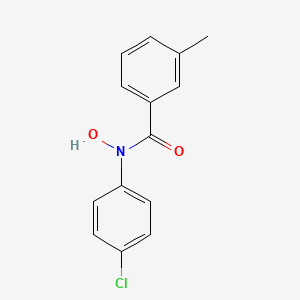
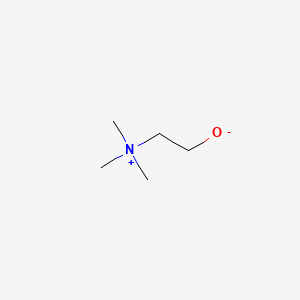
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
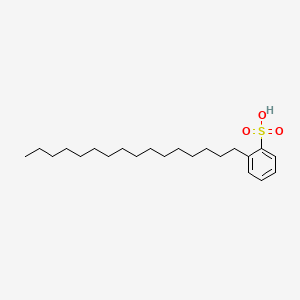
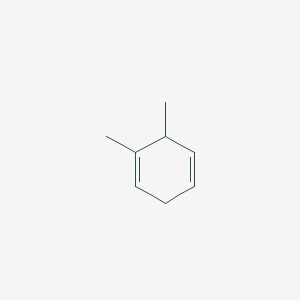
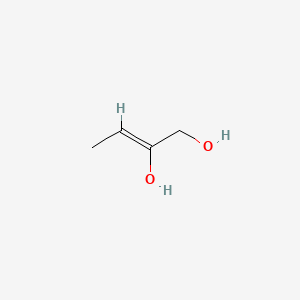
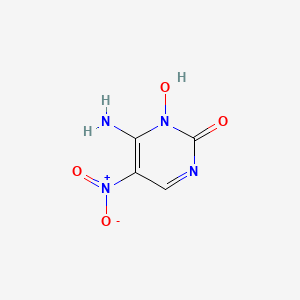

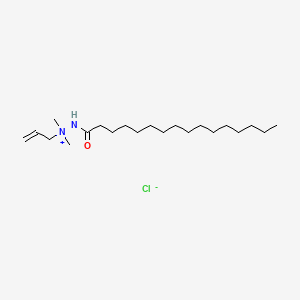
![7,7-Dichloro-1-methoxybicyclo[4.1.0]heptane](/img/structure/B14666718.png)
